![molecular formula C19H15ClN2O4S B3397185 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-88-7](/img/structure/B3397185.png)
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as FIIN-3, is a small-molecule inhibitor that has been developed to target the oncogenic driver BRAFV600E. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancer.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as our compound of interest, possess various biological activities . These include:
- Antiviral activity : Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory activity : The indole nucleus has been found in many important synthetic drug molecules used for treatment of inflammation .
- Anticancer activity : Indole derivatives have shown potential in cancer treatment .
- Antioxidant activity : These compounds have been found to possess antioxidant properties .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The indole nucleus in our compound of interest could potentially be used in this process, as boron reagents have been developed for application under specific SM coupling conditions .
Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives
The compound “3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide” could potentially be used in the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives . These derivatives have been prepared using Brønsted acidic ionic liquids as catalysts .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms depending on the specific derivative and target . The interaction often results in changes to the target’s function, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects can vary greatly depending on the specific derivative and its targets .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c20-14-3-1-4-16(11-14)27(24,25)21-15-7-6-13-8-9-22(17(13)12-15)19(23)18-5-2-10-26-18/h1-7,10-12,21H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWLVQLRYBAUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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